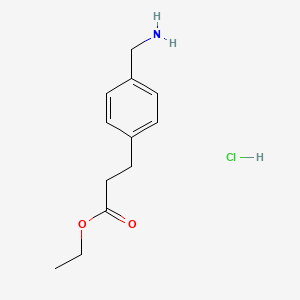

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

货号 B1287735

CAS 编号:

61630-10-2

分子量: 243.73 g/mol

InChI 键: QDMDVIHPVBYQTL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a synthetic compound . It has a linear formula of C13H20O2N1Cl1 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of a similar compound, ethyl 3-(4-aminophenyl)propanoate, involves the use of ethyl 4-aminocinnamate in ethanol, to which 10% palladium on charcoal (10% Pd/C) is added at 0°C. The reaction is then stirred at room temperature under a H2 atmosphere for 16 hours .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(aminomethyl)phenyl)propanoate contains a total of 32 bonds. These include 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic primary amine .科学研究应用

Pharmaceuticals

- Summary of Application : Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is used in the synthesis of pharmaceuticals . For instance, it is used in the production of Cinacalcet , a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

- Methods of Application : The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

- Results or Outcomes : The final API was obtained through reductive amination of (II) with ®-(+)-1-(1-naphthyl)ethylamine (V) using a catalyst prepared by us with a very low content of precious metal .

Anti-Gastric Cancer Activity

- Summary of Application : A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is successfully obtained via a multiple synthesis route . This compound has shown anti-gastric cancer activity .

- Methods of Application : The compound was obtained by slow volatilization of its CHCl solution .

- Results or Outcomes : The compound was characterized by IR, 1H NMR, and single crystal X-ray crystallography .

安全和危害

属性

IUPAC Name |

ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDVIHPVBYQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604878 |

Source

|

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride | |

CAS RN |

61630-10-2 |

Source

|

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

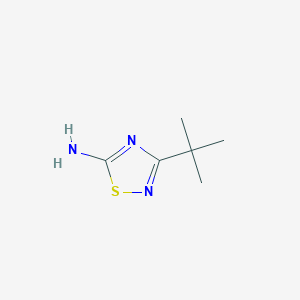

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine

13383-44-3

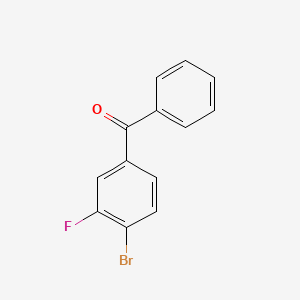

(4-Bromo-3-fluorophenyl)-phenylmethanone

1196395-22-8

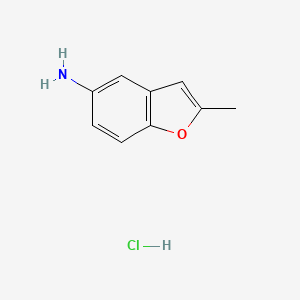

2-Methyl-benzofuran-5-ylamine hydrochloride

23968-37-8

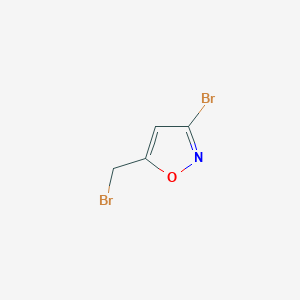

3-Bromo-5-(bromomethyl)isoxazole

88982-28-9

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)